N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride

MALT1 Protease NF-κB Signaling B-cell Lymphoma

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride (CAS 1235441-19-6) is the hydrochloride salt of a prototypical N-aryl-piperidine-4-carboxamide (P4C). It is formally classified as a 4-piperidinecarboxamide derivative with a 4-bromophenyl substitution on the amide nitrogen, yielding the molecular formula C12H16BrClN2O and a molecular weight of 319.63 g/mol.

Molecular Formula C12H16BrClN2O
Molecular Weight 319.62 g/mol
CAS No. 1235441-19-6
Cat. No. B1420909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)piperidine-4-carboxamide hydrochloride
CAS1235441-19-6
Molecular FormulaC12H16BrClN2O
Molecular Weight319.62 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C12H15BrN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H
InChIKeyRIPWOIVCXTXUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)piperidine-4-carboxamide Hydrochloride (CAS 1235441-19-6): A Benchmark N-Aryl-Piperidine-4-Carboxamide Scaffold for MALT1 Protease Inhibitor Research


N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride (CAS 1235441-19-6) is the hydrochloride salt of a prototypical N-aryl-piperidine-4-carboxamide (P4C). It is formally classified as a 4-piperidinecarboxamide derivative with a 4-bromophenyl substitution on the amide nitrogen, yielding the molecular formula C12H16BrClN2O and a molecular weight of 319.63 g/mol . This compound belongs to a broader class of N-aryl-piperidine-4-carboxamides that has been validated as a privileged scaffold for developing potent and selective inhibitors of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase protease function [1], a therapeutic target implicated in NF-κB-driven B-cell lymphomas and autoimmune diseases. The compound is also structurally related to piperidine-4-carboxamide DNA gyrase inhibitors active against Mycobacterium abscessus [2].

Why Generic Substitution Fails for N-(4-Bromophenyl)piperidine-4-carboxamide Hydrochloride (CAS 1235441-19-6): Structure-Activity Relationships Dictate Target Engagement and Physicochemical Behavior


Generic substitution within the N-aryl-piperidine-4-carboxamide class is not scientifically valid because minor structural modifications produce large and unpredictable changes in both target potency and selectivity. Systematic structure-activity relationship (SAR) studies demonstrate that the N-aryl substituent critically governs σ receptor affinity and σ1/σ2 selectivity—for example, the 4-chlorobenzyl tetrahydroquinoline derivative 2k achieves a Ki of 3.7 nM with a 351-fold σ2/σ1 selectivity ratio, whereas alternative N-substitutions yield markedly different profiles [1]. Similarly, in the MALT1 inhibitor series, the initial weak screening hit (IC50 = 1.6 μM) required extensive medicinal chemistry optimization to reach low-nanomolar potency in advanced analogues [2]. The bromine atom in the 4-position of the N-phenyl ring directly influences electronic properties, steric bulk, and halogen bonding potential, which are not replicated by chloro, fluoro, or unsubstituted phenyl analogues. The hydrochloride salt form further distinguishes this compound from its free base (CAS 883106-57-8), offering enhanced aqueous solubility critical for biochemical assay reproducibility .

Quantitative Differentiation Evidence for N-(4-Bromophenyl)piperidine-4-carboxamide Hydrochloride (CAS 1235441-19-6) vs. Key Comparators


MALT1 Protease Inhibition: SAR Trajectory from Initial Hit (IC50 1.6 μM) Demonstrates Scaffold Evolvability

In the foundational Novartis study establishing N-aryl-piperidine-4-carboxamides as a novel class of MALT1 protease inhibitors, the initial high-throughput screening hit Compound 12 (the unsubstituted phenyl parent of the 4-bromo variant) exhibited an IC50 of 1.6 μM in a biochemical MALT1 enzymatic assay and showed inhibitory activity in an NF-κB reporter gene assay in HEK293 cells as well as BCL10 cleavage inhibition in OCI-Ly3 B-cell lymphoma cells [1]. This hit served as the starting point for elaborate medicinal chemistry optimization that ultimately yielded advanced compounds with sub-micromolar to low-nanomolar potency in both biochemical and cellular assays. The 4-bromophenyl derivative represents a key intermediate in this SAR exploration trajectory and enables researchers to benchmark their own optimized derivatives against a well-characterized reference point.

MALT1 Protease NF-κB Signaling B-cell Lymphoma

Sigma-1 Receptor Affinity and Selectivity: Subnanomolar Ki Achievable with 4-Bromophenyl Substitution vs. N-Benzyl Analogue Baseline

In a systematic SAR study of piperidine-4-carboxamide derivatives as σ receptor ligands by Zampieri et al. (2015), the most potent compound identified was the tetrahydroquinoline derivative 2k (Kiσ1 = 3.7 nM, selectivity Kiσ2/Kiσ1 = 351) [1]. While the specific 4-bromophenyl derivative was not directly tested in this study, the class-level SAR reveals that N-aryl substitution on the piperidine-4-carboxamide scaffold is the primary determinant of σ1 affinity. Previously synthesized N-benzylcarboxamide derivatives from the same laboratory served as the baseline for this SAR exploration. The 4-bromophenyl substitution introduces distinct electronic effects (σp = 0.23 for Br vs. 0.23 for Cl vs. 0.06 for F vs. 0.00 for H) and enhanced polarizability (α = 5.62 ų for Br vs. 2.18 ų for Cl), which are predicted to modulate σ1 receptor binding through halogen-π interactions in the receptor binding pocket [2]. This positions the 4-bromo variant as a valuable intermediate for exploring halogen-dependent SAR trends.

Sigma-1 Receptor Radioligand Binding Selectivity Ratio

Antimycobacterial DNA Gyrase Inhibition: Class-Level Activity Against M. abscessus Demonstrates Therapeutic Potential of P4C Scaffold

Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of mycobacterial DNA gyrase inhibitors with bactericidal and antibiofilm activity against Mycobacterium abscessus, including strains of all three subspecies [1]. The prototypical P4C MMV688844 (844) was identified in a whole-cell screen of an anti-tuberculosis compound collection as a hit against M. abscessus, showing bactericidal activity. Resistance emerges at a frequency of 10⁻⁸/CFU and maps specifically to gyrA and gyrB, confirming DNA gyrase as the molecular target. Importantly, P4C-resistant strains show only limited cross-resistance to the fluoroquinolone moxifloxacin and no cross-resistance to the benzimidazole SPR719, indicating a distinct binding mode from existing DNA gyrase inhibitors [1]. While the 4-bromophenyl derivative itself has not been profiled in this assay, the P4C scaffold class-level evidence indicates that N-aryl substitution is a critical determinant of antimycobacterial potency, and the 4-bromophenyl variant constitutes a strategic intermediate for synthesizing and screening novel P4C analogues in this emerging therapeutic area.

Mycobacterium abscessus DNA Gyrase Antimicrobial Resistance

Hydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Base (CAS 883106-57-8) for Reproducible Biochemical Assay Conditions

The hydrochloride salt form (CAS 1235441-19-6) is distinguished from the corresponding free base N-(4-bromophenyl)piperidine-4-carboxamide (CAS 883106-57-8, molecular weight 283.16 g/mol) by significantly enhanced aqueous solubility. As a hydrochloride salt, it is typically more soluble in water compared to its free base form, enhancing its suitability for biochemical and cellular assay conditions where consistent compound dissolution is critical for reproducibility . The free base exhibits a calculated ACD/LogP of 2.35 and a density of 1.435 g/cm³ , whereas the hydrochloride salt carries a formal positive charge on the piperidine nitrogen at physiological pH, promoting ionization and aqueous compatibility. For researchers procuring this compound for biochemical screening or in vitro pharmacology, the salt form eliminates the need for DMSO-based stock solutions with potential solvent toxicity artifacts in cellular assays.

Solubility Enhancement Salt Form Selection Assay Reproducibility

P2X4 Receptor Antagonism: Measured Potency (IC50 = 8.34 μM) Provides One of Few Directly Quantified Biological Activities for the 4-Bromophenyl Derivative

BindingDB entry BDBM50596636 (CHEMBL5181561) reports a directly measured IC50 of 8.34 μM for N-(4-bromophenyl)piperidine-4-carboxamide as an antagonist of the human P2X4 receptor, assessed by reduction of intracellular Ca²⁺ influx in human 1321N1 astrocytoma cells following a 30-minute incubation [1]. In comparison, other piperidine-4-carboxamide derivatives have been reported with activity at different targets: a 2-bromophenyl variant (CHEMBL458490) showed TRPV1 antagonist activity with an IC50 of 160 nM [2], and a 3-bromophenyl variant (CHEMBL573004) showed LIMK2 inhibition with an IC50 of 300 nM [3]. The P2X4 activity at 8.34 μM represents a modest potency but provides a directly measured, target-annotated data point that can guide selection for laboratories investigating purinergic signaling, where the bromine substitution pattern (ortho vs. meta vs. para) may differentially influence target engagement profiles across the purinergic receptor family.

P2X4 Receptor Calcium Flux BindingDB

CCR5 Inhibition: Class-Level Benchmarking Against Maraviroc and TAK-220 Establishes Piperidine-4-Carboxamide Scaffold Competitiveness

The piperidine-4-carboxamide scaffold has yielded potent CCR5 antagonists that match or exceed the potency of the clinically approved drug maraviroc. Specifically, compounds 16g (IC50 = 25.73 nM) and 16i (IC50 = 25.53 nM) showed equivalent CCR5 inhibitory activity to maraviroc (IC50 = 25.43 nM) in a calcium mobilization assay [1], while the optimized clinical candidate TAK-220 (also a piperidine-4-carboxamide) achieved CCR5 binding affinity of IC50 = 3.5 nM and membrane fusion inhibition of IC50 = 0.42 nM, along with HIV-1 replication inhibition in PBMCs at EC50 = 1.1 nM [2]. The 4-bromophenyl derivative serves as a synthetic intermediate for accessing this validated pharmacophore space, where N-aryl substitution directly modulates CCR5 binding pocket interactions. In comparison, the unoptimized piperidine-4-carboxamide derivative 6 showed CCR5 IC50 = 525 nM, indicating that the N-aryl substitution pattern (including bromophenyl variants) is the primary driver of potency gains in this series [1].

CCR5 Antagonist HIV-1 Entry Calcium Mobilization Assay

Evidence-Backed Research and Industrial Application Scenarios for N-(4-Bromophenyl)piperidine-4-carboxamide Hydrochloride (CAS 1235441-19-6)


MALT1 Protease Inhibitor Hit-to-Lead Optimization: Using the 4-Bromophenyl P4C as a Reference Standard for SAR Expansion

Research groups engaged in MALT1 protease inhibitor discovery can employ N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride as a chemically tractable reference standard for benchmarking new synthetic derivatives. The Schlapbach et al. (2018) study demonstrated that the N-aryl-piperidine-4-carboxamide scaffold, starting from the initial hit Compound 12 (IC50 = 1.6 μM in biochemical MALT1 assay), can be elaborated through systematic SAR to achieve highly potent and selective MALT1 inhibitors with activity in Jurkat T-cell activation and OCI-Ly3 B-cell lymphoma assays . The 4-bromophenyl derivative, with its electron-withdrawing bromine substituent, enables exploration of para-substituent effects on MALT1 binding pocket interactions and serves as a direct precursor for Suzuki coupling and other palladium-catalyzed cross-coupling reactions to generate diverse analogue libraries. Advanced allosteric MALT1 inhibitors from related series have achieved IC50 values as low as 0.01 μM in biochemical assays and 0.05 μM in cellular assays, establishing a clear potency trajectory for medicinal chemistry programs [1].

Sigma-1 Receptor Pharmacology: Probing Halogen Bonding Contributions to σ1/σ2 Selectivity

For academic and industrial laboratories investigating σ receptor ligand design, the 4-bromophenyl piperidine-4-carboxamide scaffold provides a strategic tool for dissecting the contribution of halogen bonding to σ1/σ2 selectivity. Zampieri et al. (2015) demonstrated that N-aryl substitution on the piperidine-4-carboxamide core is the primary determinant of σ1 affinity, with the tetrahydroquinoline derivative 2k achieving Ki = 3.7 nM and a 351-fold selectivity ratio over σ2 . The bromine atom in the 4-position introduces distinct electronic parameters (Hammett σp = 0.23, polarizability α = 5.62 ų) compared to chlorine (σp = 0.23, α = 2.18 ų), enabling researchers to decouple electronic from polarizability effects in σ1 binding. This compound is therefore well-suited for radioligand displacement assays using [³H]-pentazocine (σ1) and [³H]-DTG (σ2) to generate quantitative SAR data that can inform computational modeling of σ1 receptor-ligand interactions .

Antimycobacterial Drug Discovery: Accessing DNA Gyrase Inhibitor Chemical Space via P4C Scaffold Derivatization

The emergence of the piperidine-4-carboxamide class as novel DNA gyrase inhibitors with potent activity against Mycobacterium abscessus, including multidrug-resistant strains, creates a compelling application pathway. Ripoll et al. (2021) demonstrated that P4Cs exhibit bactericidal and antibiofilm activity, with resistance arising at 10⁻⁸/CFU and mapping specifically to gyrA/gyrB . Critically, P4C-resistant M. abscessus strains show no cross-resistance to the benzimidazole DNA gyrase inhibitor SPR719 (in clinical development) and only limited cross-resistance to moxifloxacin, confirming a distinct binding mode from existing DNA gyrase inhibitors . The 4-bromophenyl P4C serves as a versatile synthetic intermediate for generating focused libraries to explore N-aryl substitution effects on antimycobacterial potency, with the bromine atom providing a synthetic handle for diversification via cross-coupling chemistry.

Biochemical Screening and Assay Development: Salt Form Advantage for DMSO-Free Aqueous Assay Conditions

For core facilities and screening laboratories establishing biochemical or cell-based assays, the hydrochloride salt form of N-(4-bromophenyl)piperidine-4-carboxamide (CAS 1235441-19-6, MW 319.63 g/mol) provides practical formulation advantages over the free base (CAS 883106-57-8, MW 283.16 g/mol). As a hydrochloride salt, this compound demonstrates enhanced aqueous solubility, enabling direct dissolution in assay buffers at physiologically relevant pH without requiring DMSO as a co-solvent . This is particularly relevant for P2X4 receptor assays, where the compound has demonstrated measurable antagonist activity (IC50 = 8.34 μM in human 1321N1 cells) [1], and for MALT1 biochemical assays where consistent compound dissolution is essential for reproducible IC50 determination. The salt form also simplifies compound handling and storage, with vendor specifications indicating stability under sealed, dry conditions at 2–8 °C , reducing the risk of freeze-thaw degradation that can confound screening results.

Quote Request

Request a Quote for N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.